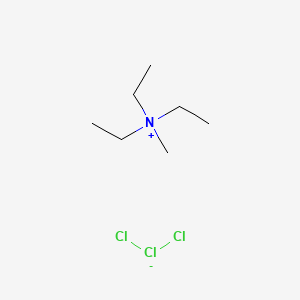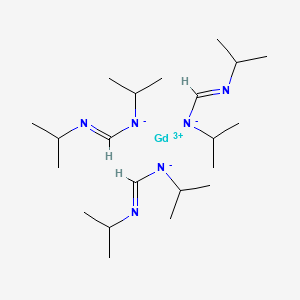![molecular formula C56H32O16 B6288685 Calix[8]quinone CAS No. 2622208-66-4](/img/structure/B6288685.png)
Calix[8]quinone
説明
Calix[8]quinone, also known as calixarene-based quinone, is a polycyclic aromatic hydrocarbon (PAH) derived from the calixarene family. It is a highly versatile molecule that has applications in a wide range of scientific fields, including organic chemistry, materials science, and biochemistry. Calix[8]quinone is an attractive building block for the synthesis of novel materials and compounds, as well as for use in a variety of biological applications. This article will discuss the synthesis method of calix[8]quinone, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
1. Synthesis and Structure
Calix[8]quinone, a cyclic oligomer with p-benzoquinone structures connected by methylene, exhibits multi-conjugated carbonyl structures and adjustable cavities. Its synthesis is particularly intriguing due to these features. Various methods have been explored for synthesizing calix[8]quinone, with the reduction-oxidation method being most recommended for larger rings (Hu, Cui, Huang, & Guo, 2020).
2. Application in Energy Storage
Calix[8]quinone has been explored as a high-capacity cathode material for rechargeable lithium-ion batteries (LIBs). The use of calix[8]quinone in LIBs demonstrates its potential in high-power rechargeable devices due to its high initial capacity and stable performance over multiple cycles (Huang, Zheng, Zhang, Zhou, Xiong, & Chen, 2020).
3. Chemical Sensing and Ion Recognition
Calix[8]quinone has been employed in the development of chemical sensors, particularly for the recognition of specific ions. Its ability to form complexes with various ions, indicated by shifts in reduction potential, highlights its applicability in chemical sensing and ion recognition technologies (Chung, Kang, Kim, Kim, & Kim, 1997).
4. Structural Studies
Studies on the solid-state conformation of calix[8]quinone derivatives have contributed to understanding its structural properties, which are essential for designing applications in materials science and chemistry (Ferro, Tedesco, Gaeta, & Neri, 2005).
5. Analytical Applications
Calix[8]quinone's redox-dependent ionophore properties have been studied, emphasizing its utility in analytical chemistry, particularly for electrochemical analysis and ion-selective electrode construction. Its unique electrochemical behavior in the presence of various ions enhances its suitability for such applications (Chung, 1998).
特性
IUPAC Name |
nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-hexadecaene-5,11,17,23,29,35,41,47,49,50,51,52,53,54,55,56-hexadecone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H32O16/c57-41-9-25-1-26-10-42(58)12-28(50(26)66)3-30-14-44(60)16-32(52(30)68)5-34-18-46(62)20-36(54(34)70)7-38-22-48(64)24-40(56(38)72)8-39-23-47(63)21-37(55(39)71)6-35-19-45(61)17-33(53(35)69)4-31-15-43(59)13-29(51(31)67)2-27(11-41)49(25)65/h9-24H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXBJYXVLZNJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C(C5=O)CC6=CC(=O)C=C(C6=O)CC7=CC(=O)C=C(C7=O)CC8=CC(=O)C=C(C8=O)CC9=CC(=O)C=C1C9=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H32O16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)


![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288645.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288651.png)

![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288690.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)